molecular formula C26H16N4O5 B11543551 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 339253-04-2

5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11543551
CAS No.: 339253-04-2
M. Wt: 464.4 g/mol
InChI Key: QWRZOBQASVHVKY-UHFFFAOYSA-N
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Description

5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of nitrophenoxy, phenyldiazenyl, and isoindole-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole-dione core, the introduction of the phenyldiazenyl group, and the attachment of the nitrophenoxy moiety. Common synthetic routes may involve:

    Formation of Isoindole-Dione Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of Phenyldiazenyl Group: This step often involves diazotization reactions where aniline derivatives are converted to diazonium salts, followed by coupling with phenyl compounds.

    Attachment of Nitrophenoxy Moiety: This can be done through nucleophilic aromatic substitution reactions where nitrophenol reacts with halogenated isoindole-dione derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoindole-dione derivatives.

Scientific Research Applications

5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:

    Binding to Enzymes: Inhibition or activation of specific enzymes, altering metabolic pathways.

    Receptor Interaction: Modulation of receptor activity, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 5-(4-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
  • 5-(3-nitrophenoxy)-2-{4-[(E)-methylphenyl]phenyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitrophenoxy and phenyldiazenyl groups within the isoindole-dione framework makes it a versatile compound for various applications.

Properties

CAS No.

339253-04-2

Molecular Formula

C26H16N4O5

Molecular Weight

464.4 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C26H16N4O5/c31-25-23-14-13-22(35-21-8-4-7-20(15-21)30(33)34)16-24(23)26(32)29(25)19-11-9-18(10-12-19)28-27-17-5-2-1-3-6-17/h1-16H

InChI Key

QWRZOBQASVHVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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